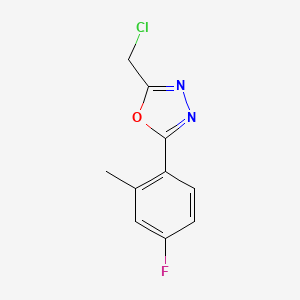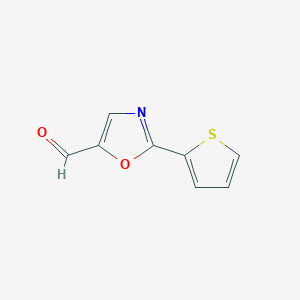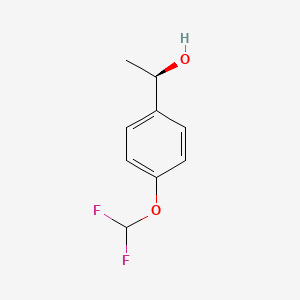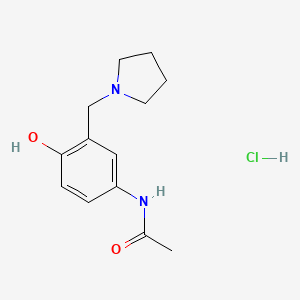
(S)-Cyclohexyl 2-aminobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Cyclohexyl 2-aminobutanoate is an organic compound with the molecular formula C10H19NO2 It is a derivative of 2-aminobutanoic acid, where the amino group is substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Cyclohexyl 2-aminobutanoate typically involves the esterification of (S)-2-aminobutyric acid with cyclohexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: (S)-Cyclohexyl 2-aminobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of cyclohexyl 2-nitrobutanoate.
Reduction: Formation of cyclohexyl 2-aminobutanol.
Substitution: Formation of cyclohexyl 2-halo-butanate.
Scientific Research Applications
(S)-Cyclohexyl 2-aminobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of amino acid derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Cyclohexyl 2-aminobutanoate involves its interaction with specific molecular targets in biological systems. The cyclohexyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (S)-2-Aminobutanoic acid
- Cyclohexylamine
- Cyclohexyl 2-aminopropanoate
Comparison: (S)-Cyclohexyl 2-aminobutanoate is unique due to the presence of both the cyclohexyl group and the 2-aminobutanoate moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For instance, the cyclohexyl group increases its hydrophobicity, which can enhance its interaction with lipid membranes and hydrophobic pockets in proteins.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
cyclohexyl (2S)-2-aminobutanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-9(11)10(12)13-8-6-4-3-5-7-8/h8-9H,2-7,11H2,1H3/t9-/m0/s1 |
InChI Key |
RLCWNMXJPIYPAF-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OC1CCCCC1)N |
Canonical SMILES |
CCC(C(=O)OC1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)
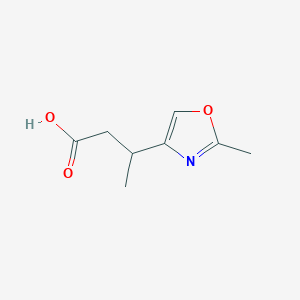
![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)

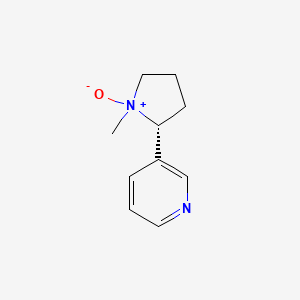



![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
